molecular formula C9H6FNO3 B7938453 2-(2-Cyanophenoxy)-2-fluoroacetic acid

2-(2-Cyanophenoxy)-2-fluoroacetic acid

Cat. No.: B7938453
M. Wt: 195.15 g/mol
InChI Key: WPPDDNKKUDYVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Cyanophenoxy)-2-fluoroacetic acid is a useful research compound. Its molecular formula is C9H6FNO3 and its molecular weight is 195.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Calcium Indicators for Biological Studies : Compounds similar to 2-(2-Cyanophenoxy)-2-fluoroacetic acid are used in the synthesis of fluorescent indicators for measuring cytosolic free calcium levels. These indicators are beneficial for understanding cellular processes involving calcium, such as muscle contraction and neurotransmitter release (Minta, Kao, & Tsien, 1989).

  • pH Sensitive Probes : Modified versions of 2-aminophenol groups, which are structurally related to this compound, have been developed as pH-sensitive probes. These are useful in biological research for monitoring intracellular pH levels (Rhee, Levy, & London, 1995).

  • Organic Synthesis and Pesticide Development : Derivatives of this compound are used in the Horner synthesis to create various organic compounds, including 2-fluoro-2-alkenoic acids, which have applications in the development of pesticides such as pyrethroids (Coutrot, Grison, & Sauvêtre, 1987).

  • Metal Complex Studies : Research on divalent metal complexes of 2-fluorophenoxy-acetic acid, a compound structurally related to this compound, provides insights into the properties of metal-organic frameworks. This has implications in catalysis, gas storage, and separation technologies (Kennard et al., 1986).

  • Structural Analysis in Chemistry : The study of fluorinated olefins, including compounds similar to this compound, aids in understanding molecular geometries and conformations. This has implications in the design of novel organic compounds (Abraham, Ellison, Schönholzer, & Thomas, 1986).

  • Toxicology and Environmental Studies : Research on fluoroacetic acid and its derivatives, including this compound, contributes to understanding the toxicology of these compounds. This is important for environmental safety and the study of their effects on living organisms (Middendorf & Dusenbery, 1993).

  • Magnesium Ion Detection in Biology : Fluorinated derivatives of chelators related to this compound are used for detecting free magnesium ion concentrations in biological systems using NMR techniques. This is crucial for studies involving magnesium's role in cellular processes (Levy, Murphy, Raju, & London, 1988).

Properties

IUPAC Name

2-(2-cyanophenoxy)-2-fluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c10-8(9(12)13)14-7-4-2-1-3-6(7)5-11/h1-4,8H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPDDNKKUDYVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Cyanophenoxy)-2-fluoroacetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.